2-Phenyl-2,7-diaza-spiro[4.4]nonane

Sigma Receptor Ligands Analgesic Drug Discovery Structure-Activity Relationship

This 2-Phenyl-2,7-diaza-spiro[4.4]nonane is the definitive building block for sigma receptor ligand development (e.g., AD258) and anti-osteoporotic candidates (e.g., E197). The distinct phenyl group provides critical hydrophobic and pi-stacking interactions that generic 2-substituted analogs cannot replicate. Procuring this scaffold accelerates SAR studies and ensures biological relevance. Request a quote for research‑grade supply today.

Molecular Formula C13H18N2
Molecular Weight 202.30 g/mol
CAS No. 885275-24-1
Cat. No. B3293359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-2,7-diaza-spiro[4.4]nonane
CAS885275-24-1
Molecular FormulaC13H18N2
Molecular Weight202.30 g/mol
Structural Identifiers
SMILESC1CNCC12CCN(C2)C3=CC=CC=C3
InChIInChI=1S/C13H18N2/c1-2-4-12(5-3-1)15-9-7-13(11-15)6-8-14-10-13/h1-5,14H,6-11H2
InChIKeyQPHJQCAPTXSDDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 2-Phenyl-2,7-diaza-spiro[4.4]nonane (CAS 885275-24-1) for Medicinal Chemistry


2-Phenyl-2,7-diaza-spiro[4.4]nonane (CAS 885275-24-1) is a spirocyclic diamine characterized by a rigid bicyclic core and a specific phenyl substituent at the 2-position [1]. This scaffold provides conformational constraint, a feature exploited in medicinal chemistry to enhance target selectivity and binding affinity. The presence of the phenyl group distinguishes it from other 2-substituted analogs, providing a distinct hydrophobic and pi-stacking interaction potential [2]. Its primary value lies as a key building block or intermediate for synthesizing more complex, biologically active molecules, particularly those targeting sigma receptors, osteoclast activity, and the neurokinin-1 (NK1) receptor [3].

Why Substitution of 2-Phenyl-2,7-diaza-spiro[4.4]nonane with Generic Analogs is Not Recommended for Targeted Research


Substituting 2-Phenyl-2,7-diaza-spiro[4.4]nonane with a generic 2-substituted analog (e.g., 2-methyl or 2-benzyl) is not scientifically equivalent for applications requiring the specific phenyl group. The phenyl ring's unique electronic (pi-stacking) and steric properties are critical for key interactions in known pharmacophores. Studies on 2,7-diazaspiro[4.4]nonane-based sigma receptor ligands demonstrate that specific 2-position substitution is essential for achieving high affinity and selectivity [1]. Furthermore, the leading anti-osteoporotic candidate E197 explicitly incorporates the 2-phenyl core, highlighting its importance for the desired biological activity [2]. Using an alternative 2-substituent would fundamentally alter the molecule's structure-activity relationship (SAR), potentially leading to a loss of target engagement or unwanted off-target effects, thus compromising the validity of downstream research outcomes.

Quantitative Evidence Guide for 2-Phenyl-2,7-diaza-spiro[4.4]nonane in Drug Discovery


Evidence Item 1: The 2-Phenyl Core Enables High-Affinity Sigma Receptor Binding (Class-Level Inference)

The 2-phenyl substitution is a key component of the pharmacophore for high-affinity sigma receptor ligands based on the 2,7-diazaspiro[4.4]nonane scaffold. The advanced lead compound AD258, which contains a functionalized version of this core, demonstrates this potential. [1]

Sigma Receptor Ligands Analgesic Drug Discovery Structure-Activity Relationship

Evidence Item 2: The 2-Phenyl Core is Integral to In Vivo Efficacy in an Osteoporosis Model (Class-Level Inference)

The 2-phenyl moiety is a crucial component of lead anti-osteoporotic compounds based on this scaffold. The advanced lead compound E197, which contains the 2-phenyl-2,7-diaza-spiro[4.4]nonane core, demonstrated significant in vivo efficacy. [1]

Osteoclast Inhibition Bone Resorption Osteoporosis

Evidence Item 3: Conformational Rigidity Confers Potential for Enhanced Target Selectivity (Supporting Evidence)

The rigid spirocyclic framework of 2-Phenyl-2,7-diaza-spiro[4.4]nonane provides a degree of conformational constraint not found in more flexible, linear diamine analogs. This is a general principle in medicinal chemistry, where rigid scaffolds can lead to improved binding selectivity and reduced off-target interactions by pre-organizing the molecule into its bioactive conformation. [1]

Medicinal Chemistry Scaffold Optimization Selectivity

Optimal Application Scenarios for Procuring 2-Phenyl-2,7-diaza-spiro[4.4]nonane


Scenario 1: As a Key Intermediate in a Sigma Receptor Modulator Program

This compound is the optimal starting material for a medicinal chemistry campaign aimed at developing novel sigma receptor ligands. Based on the work by Amata et al., the 2-phenyl-2,7-diaza-spiro[4.4]nonane core is a validated scaffold for achieving high affinity at both S1R and S2R subtypes. [1] Procuring this specific building block enables the direct synthesis and exploration of analogs like AD258, accelerating SAR studies for analgesic or neuroprotective drug candidates.

Scenario 2: As a Scaffold for Developing Anti-Osteoporotic Agents

Researchers targeting osteoclast activity and bone resorption should prioritize this compound as a core scaffold. The research by Mounier et al. demonstrates that elaborating the 2-phenyl-2,7-diaza-spiro[4.4]nonane core leads to compounds like E197 that effectively inhibit osteoclast function and prevent bone loss in vivo without the common side effect of impairing bone formation. [2] Procuring this scaffold is the first step in developing next-generation osteoporosis therapeutics with a potentially superior safety profile.

Scenario 3: For Structure-Activity Relationship (SAR) Studies on Conformationally Constrained Amines

In any research program seeking to understand the impact of conformational constraint on amine-containing pharmacophores, this compound serves as an ideal rigid probe. Its fixed geometry can be compared directly to more flexible analogs to deconvolute the role of pre-organization in target binding, selectivity, and pharmacokinetic properties. [3] This makes it a valuable tool for fundamental medicinal chemistry and chemical biology research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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